Cas no 87440-88-8 (2-Bromomethyl-3-hydroxypyridine hydrobromide)

2-Bromomethyl-3-hydroxypyridine hydrobromide is a brominated pyridine derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—a reactive bromomethyl group and a hydroxyl substituent—make it a versatile building block for constructing more complex heterocyclic compounds. The hydrobromide salt form enhances stability and solubility, facilitating handling in synthetic applications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential drug candidates targeting neurological and inflammatory pathways. Its well-defined reactivity profile allows for selective functionalization, enabling efficient derivatization in multi-step syntheses. Proper storage under anhydrous conditions is recommended to maintain its integrity.
2-Bromomethyl-3-hydroxypyridine hydrobromide structure
87440-88-8 structure
Product Name:2-Bromomethyl-3-hydroxypyridine hydrobromide
CAS No:87440-88-8
MF:C6H7Br2NO
MW:268.933880090714
CID:90965
PubChem ID:2827821
Update Time:2025-06-08

2-Bromomethyl-3-hydroxypyridine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromomethyl-3-hydroxypyridine hydrobromide
    • 2-(bromomethyl)pyridin-3-ol,hydrobromide
    • YEZLFBCEZYSGQC-UHFFFAOYSA-N
    • 2-(bromomethyl)pyridin-3-ol;hydrobromide
    • SCHEMBL1329656
    • AKOS015833575
    • 2-Bromomethyl-3-hydroxypyridine hydrobromide, AldrichCPR
    • FT-0611579
    • 2-(bromomethyl)-3-pyridinol hydrobromide
    • 2-(bromomethyl)pyridin-3-ol Hydrobromide
    • 87440-88-8
    • MFCD00466476
    • A842215
    • DTXSID20385169
    • CS-0456624
    • 2-Bromomethyl-3-hydroxypyridinehydrobromide
    • MDL: MFCD00466476
    • Inchi: 1S/C6H6BrNO.BrH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H
    • InChI Key: YEZLFBCEZYSGQC-UHFFFAOYSA-N
    • SMILES: BrCC1C(=CC=CN=1)O.Br
    • BRN: 3699680

Computed Properties

  • Exact Mass: 266.88900
  • Monoisotopic Mass: 266.889
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 33.1A^2

Experimental Properties

  • Color/Form: White to cream solid
  • Melting Point: 191-193°C
  • Boiling Point: 356.2°C at 760 mmHg
  • Flash Point: 169.2°C
  • PSA: 33.12000
  • LogP: 2.64020
  • Solubility: Soluble in water

2-Bromomethyl-3-hydroxypyridine hydrobromide Security Information

  • Hazardous Material transportation number:UN 3263
  • Hazard Category Code: 34-41-37/38-22
  • Safety Instruction: 26-36/37/39-39
  • Hazardous Material Identification: Xn
  • HazardClass:8
  • PackingGroup:II
  • Packing Group:II

2-Bromomethyl-3-hydroxypyridine hydrobromide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromomethyl-3-hydroxypyridine hydrobromide Production Method

2-Bromomethyl-3-hydroxypyridine hydrobromide Suppliers

Amadis Chemical Company Limited
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(CAS:87440-88-8)2-Bromomethyl-3-hydroxypyridine hydrobromide
Order Number:A842215
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):367.0
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Additional information on 2-Bromomethyl-3-hydroxypyridine hydrobromide

Introduction to 2-Bromomethyl-3-hydroxypyridine hydrobromide (CAS No. 87440-88-8) and Its Emerging Applications in Chemical Biology

2-Bromomethyl-3-hydroxypyridine hydrobromide, identified by its CAS number 87440-88-8, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by a bromomethyl group and a hydroxyl substituent on a pyridine ring, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it an invaluable tool for medicinal chemists and researchers exploring novel therapeutic agents.

The bromomethyl moiety in 2-Bromomethyl-3-hydroxypyridine hydrobromide provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups. This reactivity has been leveraged in the development of small-molecule inhibitors, probes, and drug candidates targeting a wide range of biological pathways. The hydroxyl group, positioned strategically on the pyridine ring, further enhances the compound's utility by allowing for conjugation with other pharmacophores or participation in hydrogen bonding interactions.

In recent years, the application of 2-Bromomethyl-3-hydroxypyridine hydrobromide has expanded into several cutting-edge areas of research. One notable domain is the development of kinase inhibitors, where its scaffold has been incorporated into molecules designed to modulate signaling pathways implicated in cancer and inflammatory diseases. The bromomethyl group facilitates the introduction of bulky substituents that can optimize binding affinity to target kinases, while the hydroxyl group can engage in critical hydrogen bonding interactions within the active site.

Another emerging application lies in the synthesis of G-protein coupled receptor (GPCR) modulators. GPCRs are integral membrane proteins that play a pivotal role in cellular communication, making them attractive targets for therapeutic intervention. Researchers have utilized 2-Bromomethyl-3-hydroxypyridine hydrobromide as a building block to create novel ligands that can selectively activate or inhibit specific GPCR subtypes. The compound's ability to undergo cross-coupling reactions with azides and alkynes has enabled the construction of highly functionalized derivatives with enhanced pharmacological properties.

The pharmaceutical industry has also recognized the potential of 2-Bromomethyl-3-hydroxypyridine hydrobromide in drug discovery programs. Its structural motif has been integrated into candidates targeting neurological disorders, where precise modulation of neurotransmitter activity is essential. By leveraging its reactivity, chemists have been able to generate libraries of compounds for high-throughput screening, accelerating the identification of lead molecules with promising therapeutic profiles.

Advances in synthetic methodologies have further underscored the importance of 2-Bromomethyl-3-hydroxypyridine hydrobromide. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalization have opened new avenues for derivatization, allowing researchers to access complex molecular architectures with greater efficiency. These innovations have not only streamlined the synthesis process but also broadened the scope of applications for this compound.

From a computational chemistry perspective, 2-Bromomethyl-3-hydroxypyridine hydrobromide has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided valuable insights into its binding mode and have guided the optimization of lead compounds towards improved potency and selectivity. The integration of experimental data with computational predictions has fostered a more holistic understanding of how this compound functions within biological systems.

The future prospects for 2-Bromomethyl-3-hydroxypyridine hydrobromide are promising, with ongoing research exploring its role in next-generation therapeutics. Innovations in biocatalysis and flow chemistry are expected to enhance its synthetic utility, while collaborations between academia and industry will drive its translation into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like 2-Bromomethyl-3-hydroxypyridine hydrobromide will remain indispensable tools for discovering and developing novel treatments.

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Amadis Chemical Company Limited
(CAS:87440-88-8)2-Bromomethyl-3-hydroxypyridine hydrobromide
A842215
Purity:99%
Quantity:5g
Price ($):367.0
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